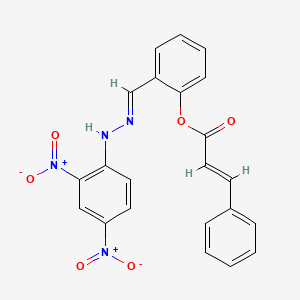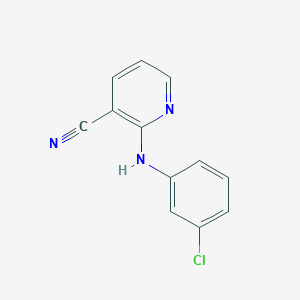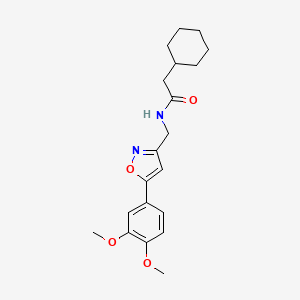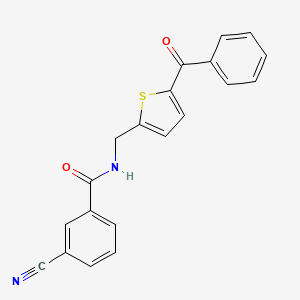![molecular formula C23H27N5O4 B2415872 1-(2-methoxyphenyl)-2-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)ethanol CAS No. 1396875-88-9](/img/structure/B2415872.png)
1-(2-methoxyphenyl)-2-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a complex organic molecule with several functional groups. It contains a piperazine ring, which is a common feature in many pharmaceuticals, and a 1,2,3-triazole ring, which is often used in medicinal chemistry due to its stability and versatility . The methoxyphenyl groups could potentially contribute to the compound’s overall polarity and solubility.
Scientific Research Applications
Synthesis and Biological Activity
Antimicrobial and Antifungal Activities : Compounds with 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities. Some of these compounds showed promising results against various microorganisms, indicating potential applications in developing new antimicrobial agents (Bektaş et al., 2007).
Antidepressant Metabolism Study : A novel antidepressant, Lu AA21004, was studied for its oxidative metabolism in human liver microsomes, revealing insights into its metabolic pathways and the enzymes involved. This type of research is crucial for understanding the pharmacokinetics of new therapeutic agents (Hvenegaard et al., 2012).
Serotonin Antagonist Development : Research into compounds acting as 5-HT1A serotonin antagonists, such as 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, explores their potential as therapeutic agents for conditions related to serotonin regulation (Raghupathi et al., 1991).
Chemical Synthesis and Characterization
Synthesis of Piperazine Derivatives : Studies have detailed the synthesis of various piperazine derivatives, highlighting methodologies that could be applied to synthesize compounds similar to the one . These synthetic routes are essential for the development of new chemical entities with potential biological activities (Gao et al., 2012).
Crystal Structure Determination : The crystal structures of novel piperazine derivatives have been determined, providing insights into their molecular configurations and potential interactions with biological targets. Such studies are fundamental for the rational design of compounds with desired biological properties (Kumara et al., 2017).
properties
IUPAC Name |
[1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]triazol-4-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O4/c1-31-21-9-5-3-7-17(21)20(29)16-28-15-18(24-25-28)23(30)27-13-11-26(12-14-27)19-8-4-6-10-22(19)32-2/h3-10,15,20,29H,11-14,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEMBMXZMSPXDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CN2C=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methyl]benzonitrile](/img/structure/B2415791.png)


![3-(Cyclobutanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2415795.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(phenylthio)propanamide](/img/structure/B2415798.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(isobutylsulfonyl)azetidine-1-carboxamide](/img/structure/B2415799.png)
![(5E)-5-{[4-(3-fluoropropoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B2415801.png)

![(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylmethyl)amine dihydrobromide](/img/structure/B2415803.png)


![(4As,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxamide](/img/structure/B2415812.png)